molecular formula C21H33NO4 B14216005 N-[4-(Dodecyloxy)benzoyl]glycine CAS No. 823780-47-8

N-[4-(Dodecyloxy)benzoyl]glycine

Cat. No.: B14216005
CAS No.: 823780-47-8
M. Wt: 363.5 g/mol
InChI Key: VTVRXSDIYXFXIH-UHFFFAOYSA-N
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Description

N-[4-(Dodecyloxy)benzoyl]glycine is a glycine derivative featuring a benzoyl group substituted with a dodecyloxy chain (C₁₂H₂₅O) at the para position. Its molecular formula is C₂₁H₃₃NO₄, with an average molecular mass of 363.50 g/mol. The dodecyloxy group imparts significant lipophilicity, making the compound suitable for applications requiring amphiphilic properties, such as surfactant design or polymeric materials (e.g., in , it is part of the polymer P3T-DDTPA).

Properties

CAS No.

823780-47-8

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(4-dodecoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-16-26-19-14-12-18(13-15-19)21(25)22-17-20(23)24/h12-15H,2-11,16-17H2,1H3,(H,22,25)(H,23,24)

InChI Key

VTVRXSDIYXFXIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[4-(dodecyloxy)benzoyl]- typically involves the reaction of glycine with 4-(dodecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[4-(dodecyloxy)benzoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Glycine, N-[4-(dodecyloxy)benzoyl]- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in modifying proteins and peptides. It can be used to create modified peptides with enhanced stability and bioactivity .

Medicine: In medicine, Glycine, N-[4-(dodecyloxy)benzoyl]- is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery applications .

Industry: Industrially, this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature allows it to act as an effective surfactant in various applications .

Mechanism of Action

The mechanism of action of Glycine, N-[4-(dodecyloxy)benzoyl]- involves its interaction with molecular targets through its benzoyl and dodecyloxy groups. The benzoyl group can interact with aromatic residues in proteins, while the dodecyloxy chain can insert into lipid membranes, altering their properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-[4-(Dodecyloxy)benzoyl]glycine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₂₁H₃₃NO₄ 363.50 Dodecyloxy (C₁₂H₂₅O) Amphiphilic materials, polymers
N-[4-(Acetamidomethyl)benzoyl]glycine C₁₂H₁₄N₂O₄ 250.25 Acetamidomethyl (CH₃CONHCH₂) Intermediate in peptide synthesis
Sivelestat (N-[2-[[[4-(2,2-Dimethyl-1-oxopropoxy)phenyl]sulfonyl]amino]benzoyl]glycine) C₂₀H₂₂N₂O₇S 434.46 Sulfonamide, pivaloyloxy (C₅H₉O₃) Neutrophil elastase inhibitor (drug)
N-[4-(Trifluoroethoxy)benzoyl]glycine C₁₁H₁₀F₃NO₄ 293.20 Trifluoroethoxy (CF₃CH₂O) Fluorinated bioactive probes
N-[4-(2-Oxopropylsulfonyl)phenyl]acetamide C₁₁H₁₃NO₄S 271.29 Sulfonyl, oxopropyl Chemical intermediate

Key Differences:

Lipophilicity :

  • The dodecyloxy chain in this compound enhances lipid solubility compared to shorter-chain analogs like N-[4-(Trifluoroethoxy)benzoyl]glycine. This property is critical for membrane interaction in polymeric materials .
  • Sivelestat’s sulfonamide and pivaloyloxy groups balance hydrophilicity and target binding, enabling its use as a water-soluble drug .

Biological Activity: Sivelestat’s sulfonamide moiety enables specific inhibition of neutrophil elastase, a mechanism absent in non-sulfonamide analogs like N-[4-(Acetamidomethyl)benzoyl]glycine . Fluorinated derivatives (e.g., trifluoroethoxy) exhibit enhanced metabolic stability, useful in radiopharmaceuticals (e.g., fluorine-18 labeled glycine derivatives in ) .

Synthetic Utility :

  • N-[4-(Acetamidomethyl)benzoyl]glycine serves as a precursor for hydrazide and isothiocyanate derivatives (), whereas the dodecyloxy variant is tailored for macromolecular assemblies .

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